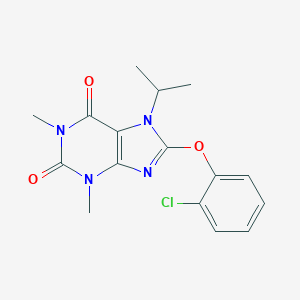![molecular formula C25H17BrN2O4 B300481 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B300481.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide is a compound that belongs to the family of furan-2-carboxamides. It is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as BZF-MF and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide is not fully understood. However, it has been found to interact with various receptors in the body, including the serotonin receptor. This interaction leads to the modulation of various physiological processes in the body.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant effects, as well as antinociceptive effects. This compound has also been found to have potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide in lab experiments include its potential use in the treatment of various neurological disorders. This compound has also been found to have anxiolytic and antidepressant effects, which make it a potential candidate for further research. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
1. Further studies on the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide.
2. Studies on the potential use of this compound in the treatment of various neurological disorders.
3. Studies on the potential side effects of this compound.
4. Studies on the potential use of this compound in the treatment of anxiety and depression.
5. Studies on the potential use of this compound in the treatment of pain.
6. Studies on the pharmacokinetics and pharmacodynamics of this compound.
7. Studies on the potential use of this compound in the treatment of cancer.
8. Studies on the potential use of this compound in the treatment of inflammation.
9. Studies on the potential use of this compound in the treatment of diabetes.
10. Studies on the potential use of this compound in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide involves the use of various reagents and solvents. The synthesis method involves the reaction of 2-methoxy-5-(4-bromophenyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenol and 2-furoic acid to form the final product, BZF-MF.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a potential candidate for further research.
Propriétés
Nom du produit |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide |
|---|---|
Formule moléculaire |
C25H17BrN2O4 |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17BrN2O4/c1-30-21-11-8-16(25-28-18-4-2-3-5-22(18)32-25)14-19(21)27-24(29)23-13-12-20(31-23)15-6-9-17(26)10-7-15/h2-14H,1H3,(H,27,29) |
Clé InChI |
MOYZDNRVCGABJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)




![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)